MBP MAPK Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

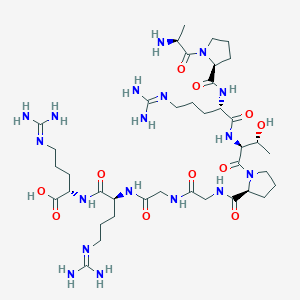

C39H70N18O11 |

|---|---|

Molecular Weight |

967.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C39H70N18O11/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t20-,21+,22-,23-,24-,25-,26-,29-/m0/s1 |

InChI Key |

UAPJQIXAXHXPGL-XACXWONYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

MBP as a Substrate for ERK1/2 MAP Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), also known as p44/42 Mitogen-Activated Protein (MAP) Kinases, are critical serine/threonine kinases that function as terminal effectors in the canonical Ras-Raf-MEK-ERK signaling cascade. This pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Given its pivotal role, the ERK1/2 signaling pathway is a key area of investigation in numerous physiological and pathological contexts, including cancer and developmental disorders. Accurate and reliable methods for measuring ERK1/2 kinase activity are therefore essential for both basic research and the development of targeted therapeutics.

Myelin Basic Protein (MBP) has long been established as a versatile and efficient substrate for in vitro ERK1/2 kinase assays. Its robust phosphorylation by ERK1/2 makes it an ideal tool for quantifying enzyme activity, screening for inhibitors, and elucidating the kinetic properties of these important kinases. This technical guide provides an in-depth overview of the use of MBP as a substrate for ERK1/2, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Kinetic Parameters of ERK2 with MBP Substrate

The efficiency of MBP as a substrate for ERK2 has been characterized by steady-state kinetics, yielding important parameters that define their interaction. The following table summarizes these quantitative data.

| Kinetic Parameter | Value | Unit | Description |

| kcat | 10 ± 2 | s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| Km(MBP) | 4.2 ± 0.8 | µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| kcat/Km(MBP) | 2.4 ± 1 | µM-1s-1 | The catalytic efficiency, which reflects the overall ability of the enzyme to convert substrate to product.[1] |

Signaling Pathway

The canonical ERK1/2 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase Ras. Ras, in turn, recruits and activates the Raf family of serine/threonine kinases, which then phosphorylate and activate MEK1/2 (MAPK/ERK Kinase). Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on conserved threonine and tyrosine residues within their activation loop, leading to the full activation of ERK1/2. Activated ERK1/2 can then phosphorylate a wide array of cytoplasmic and nuclear substrates, including MBP in an in vitro setting.

References

An In-depth Technical Guide to Mitogen-Activated Protein Kinase (MAPK) Phosphorylation of Myelin Basic Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorylation of Myelin Basic Protein (MBP) by Mitogen-Activated Protein Kinases (MAPKs). It details the primary phosphorylation sites, the functional consequences of this post-translational modification, and in-depth experimental protocols for its study.

Introduction to MBP Phosphorylation by MAPKs

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system. Its interaction with lipids and other proteins is essential for the compaction and stability of myelin. The function of MBP is dynamically regulated by various post-translational modifications, with phosphorylation being one of the most significant.

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play pivotal roles in cellular signaling, responding to a wide array of extracellular stimuli to regulate processes such as cell proliferation, differentiation, and apoptosis. The primary MAPK subfamilies involved in MBP phosphorylation are the Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. Phosphorylation of MBP by these kinases alters its structure and interactions, thereby influencing myelin sheath dynamics.

Key MAPK Phosphorylation Sites on Myelin Basic Protein

Research has identified several phosphorylation sites on MBP that are targeted by MAPKs. The most extensively studied sites are located in a proline-rich region of the protein. In the murine 18.5-kDa isoform of MBP, the primary MAPK phosphorylation sites are Threonine 92 (T92) and Threonine 95 (T95).[1][2] In the bovine sequence, the corresponding sites are Threonine 94 and Threonine 97.[3] Phosphorylation often occurs sequentially, with T92 being phosphorylated prior to T95.[1]

Quantitative Analysis of MBP Phosphorylation by MAPKs

The stoichiometry of MBP phosphorylation by MAPKs can vary. In vitro studies have shown that MBP can be phosphorylated to a stoichiometry of 1.4 to 2.1 mol of phosphate per mol of MBP.[4] The precise level of phosphorylation in vivo is dynamically regulated and can be influenced by neuronal activity and developmental stage.[5]

While extensive quantitative data on the stoichiometry of phosphorylation at specific sites by individual MAPK isoforms is still an active area of research, the functional consequences have been documented. The tables below summarize the observed effects of MAPK-mediated MBP phosphorylation.

| Functional Consequence | Effect of Phosphorylation | MAPK Family | Reference |

| Interaction with Actin | Decreased ability to polymerize and bundle actin filaments. | General MAPK | [6] |

| Binding to Lipid Bilayers | Dramatically reduced ability to bind to negatively charged lipid bilayers. | General MAPK | [6] |

| Myelin Sheath Compaction | Associated with less compact myelin. | General MAPK | [1] |

| Protease Susceptibility | Increased resistance to proteases like trypsin. | General MAPK | [1] |

| MAPK Isoform | Reported Substrate Activity | Reference |

| ERK1/2 | Phosphorylates MBP, influencing oligodendrocyte differentiation. | [6][7] |

| p38 | Phosphorylates MBP, implicated in oligodendrocyte development and myelination. | [3][8] |

| JNK | Phosphorylates MBP at multiple sites. | [9] |

Signaling Pathways

The phosphorylation of MBP by MAPKs is the culmination of a well-defined signaling cascade. The canonical MAPK pathway begins with the activation of a MAP Kinase Kinase Kinase (MAP3K) in response to extracellular stimuli. The MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates a MAPK on conserved threonine and tyrosine residues in its activation loop. The activated MAPK then translocates to its cellular targets, including MBP in oligodendrocytes.

Figure 1. Simplified MAPK signaling cascade leading to MBP phosphorylation.

In the context of oligodendrocytes, the activation of the ERK1/2 and p38 MAPK pathways is crucial for differentiation and myelin gene expression.[7][8][10] For instance, p38 MAPK activity supports myelin gene expression by regulating the transcription factor Sox10 and by cross-talking with the ERK and JNK pathways to repress the inhibitory activity of c-Jun.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MBP phosphorylation by MAPKs.

In Vitro Kinase Assay

This assay directly measures the ability of a specific MAPK to phosphorylate MBP.

References

- 1. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphorylation of myelin basic protein and peptides by ganglioside-stimulated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustained Activation of ERK1/2 MAPK in Oligodendrocytes and Schwann Cells Enhances Myelin Growth and Stimulates Oligodendrocyte Progenitor Expansion | Journal of Neuroscience [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Mechanisms of Regulation of Oligodendrocyte Development by p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erk1/2 MAPK and mTOR Signaling Sequentially Regulates Progression Through Distinct Stages Of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myelin Basic Protein Phosphorylation in Myelin Sheath Stability: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myelin, a specialized lipid-rich membrane, is essential for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system.[1][2] The stability and compaction of the myelin sheath are crucial for its insulating function. Myelin Basic Protein (MBP) is the second most abundant protein in central nervous system (CNS) myelin, constituting 30-40% of the total myelin protein, and plays a critical structural role in maintaining the integrity of the myelin sheath.[3] MBP's function is intricately regulated by a variety of post-translational modifications (PTMs), with phosphorylation being one of the most significant. This technical guide provides a comprehensive overview of the role of MBP phosphorylation in myelin sheath stability, delving into the signaling pathways, functional consequences, and its implications in demyelinating diseases. Furthermore, this guide offers detailed experimental protocols for the study of MBP phosphorylation and its effects on myelin integrity.

MBP Phosphorylation: A Dynamic Regulator of Myelin Structure

MBP is an intrinsically disordered protein (IDP), which allows it to adopt multiple conformations and interact with various binding partners, including lipids and other proteins.[4] Phosphorylation of MBP, primarily on serine and threonine residues, introduces negative charges into this highly basic protein. This alteration in charge modulates MBP's interaction with the negatively charged inner leaflet of the oligodendrocyte membrane, thereby influencing the degree of myelin compaction. Generally, increased phosphorylation of MBP is associated with a less compact myelin sheath, a state that is important during active myelination and may also be involved in myelin plasticity. Conversely, dephosphorylation is thought to promote a more compact and stable myelin structure.

Signaling Pathways Governing MBP Phosphorylation

The phosphorylation state of MBP is dynamically regulated by the coordinated action of several protein kinases and phosphatases. The primary kinases responsible for MBP phosphorylation in oligodendrocytes and the myelin sheath are Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Protein Kinase C (PKC).

MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[5][6] In the context of myelination, the ERK1/2 subfamily of MAPKs is a major regulator of MBP phosphorylation. Extracellular signals, such as growth factors and neuronal activity, can activate the MAPK cascade, leading to the phosphorylation and activation of ERK, which then directly phosphorylates MBP on specific threonine and proline-directed sites.

Below is a diagram illustrating the MAPK/ERK signaling pathway leading to MBP phosphorylation.

Caption: MAPK/ERK signaling cascade leading to MBP phosphorylation.

PKA and PKC Pathways

Protein Kinase A (PKA) and Protein Kinase C (PKC) are also significant contributors to MBP phosphorylation. PKA is activated by cyclic AMP (cAMP), while PKC is activated by diacylglycerol (DAG) and intracellular calcium. These kinases have distinct phosphorylation site specificities on MBP compared to MAPK, suggesting they may regulate different aspects of MBP function and myelin dynamics.

Functional Consequences of MBP Phosphorylation

The phosphorylation of MBP has profound effects on its structure and interactions, which in turn modulate the stability and dynamics of the myelin sheath.

Myelin Compaction

A primary function of MBP is to adhere the cytosolic leaflets of the myelin membrane, leading to the formation of the major dense line (MDL) and a compact myelin sheath. Phosphorylation reduces the net positive charge of MBP, weakening its electrostatic interactions with negatively charged lipids in the cell membrane. This leads to a less compact myelin structure.

| Parameter | Unphosphorylated MBP | Phosphorylated MBP | Reference |

| Myelin Compaction | Tightly compacted | Less compacted | [7] |

| MBP Staining Optical Density | Higher | Lower in demyelinated lesions | [8][9][10][11] |

| g-ratio | Lower | Potentially higher (thinner myelin) | [12][13][14][15] |

| Myelin Water Fraction (MWF) | Higher | Lower | [12][13] |

Interaction with the Cytoskeleton

MBP interacts with components of the cytoskeleton, including actin and tubulin. These interactions are thought to be important for the transport of MBP mRNA to the myelin sheath and for providing structural support to the oligodendrocyte processes. Phosphorylation modulates these interactions.

| Interaction | Effect of MBP Phosphorylation | Quantitative Change | Reference |

| Actin Polymerization | Decreased ability to polymerize actin | Reduced rate and extent of polymerization | [16][17] |

| Actin Bundling | Decreased ability to bundle actin filaments | Reduced formation of actin bundles | [16][17] |

| MBP-Actin Binding | No significant effect on dissociation constant | Kd remains similar | [16][17] |

| Tubulin Polymerization | Enhanced ability to assemble tubulin | Increased rate and extent of polymerization | [18] |

Susceptibility to Proteolysis

The conformation of MBP is altered upon phosphorylation, which can affect its susceptibility to cleavage by proteases such as calpains. While some studies suggest that phosphorylation can protect MBP from proteolysis, the specifics are complex and may depend on the particular phosphorylation sites and the protease involved.

| Protease | Effect of MBP Phosphorylation on Susceptibility | Reference |

| Calpain | Potentially decreased susceptibility | [19][20][21][22][23] |

Nerve Conduction Velocity

The degree of myelin compaction and stability directly impacts the efficiency of nerve impulse transmission. Changes in MBP phosphorylation that lead to altered myelin structure can therefore affect nerve conduction velocity.

| Condition | Effect on Nerve Conduction Velocity | Reference |

| Hypomyelination/Demyelination | Decreased | [24][25][26][27][28] |

Role in Demyelinating Diseases

Alterations in the phosphorylation state of MBP have been implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS). In MS lesions, there is a significant decrease in the overall level of MBP phosphorylation. This hypophosphorylation is thought to contribute to the destabilization of the myelin sheath, making it more susceptible to degradation and contributing to the formation of demyelinated plaques.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MBP phosphorylation and its functional consequences.

In Vitro Phosphorylation of MBP by MAPK

This protocol describes how to phosphorylate recombinant or purified MBP in vitro using activated MAPK (ERK).

Materials:

-

Purified recombinant MBP

-

Active ERK2/MAPK enzyme

-

5X Kinase Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 10 mM DTT)

-

10 mM ATP solution

-

Deionized water

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 50 µL reaction, combine:

-

10 µL of 5X Kinase Buffer

-

5 µL of 1 mg/mL MBP

-

5 µL of 10 mM ATP

-

X µL of active ERK2/MAPK (to a final concentration of 1-5 units/reaction)

-

Deionized water to a final volume of 50 µL.

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 6X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the phosphorylation of MBP by Western blotting using a phospho-MBP specific antibody or by Phos-tag™ SDS-PAGE.

Caption: Workflow for in vitro phosphorylation of MBP.

Western Blotting for Phosphorylated MBP

This protocol outlines the detection of phosphorylated MBP from cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (phospho-specific MBP antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature 20-40 µg of protein per lane with SDS-PAGE loading buffer by boiling for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-MBP antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Mass Spectrometry for Phosphosite Mapping

This protocol provides a general workflow for identifying MBP phosphorylation sites using mass spectrometry.

Procedure:

-

Protein Digestion: Excise the MBP band from an SDS-PAGE gel and perform in-gel digestion with a protease (e.g., trypsin).

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the digest using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences and pinpoint the exact location of the phosphate group based on the fragmentation spectra.

Caption: Workflow for MBP phosphosite mapping by mass spectrometry.

Immunofluorescence Staining of Phosphorylated MBP in Oligodendrocytes

This protocol describes the visualization of phosphorylated MBP in cultured oligodendrocytes.

Materials:

-

Cultured oligodendrocytes on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (phospho-specific MBP antibody)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary phospho-MBP antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize using a fluorescence microscope.

Conclusion

The phosphorylation of Myelin Basic Protein is a critical regulatory mechanism that governs the dynamic structure and stability of the myelin sheath. Through the action of signaling pathways like the MAPK/ERK cascade, the phosphorylation state of MBP is finely tuned to control myelin compaction, interactions with the cytoskeleton, and overall myelin integrity. Dysregulation of MBP phosphorylation is implicated in the pathology of demyelinating diseases such as multiple sclerosis, highlighting its importance in maintaining a healthy nervous system. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the intricate role of MBP phosphorylation and to explore its potential as a therapeutic target for myelin disorders.

References

- 1. Myelin basic protein mRNA levels affect myelin sheath dimensions, architecture, plasticity, and density of resident glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Human Myelin Proteome and Sub-Metalloproteome Interaction Map: Relevance to Myelin-Related Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A quantitative method for microstructural analysis of myelinated axons in the injured rodent brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultra-high-resolution mapping of myelin and g-ratio in a panel of Mbp enhancer-edited mouse strains using microstructural MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the Myelin g Ratio from First Principles, Its Derivation, Uses and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Demystifying The Myelin g Ratio: Its Origin, Derivation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assembly of tubulin by classic myelin basic protein isoforms and regulation by post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Phosphorylated Calpain 3 in Rat Brain Mitochondria under mPTP Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphorylation inhibits the activity of μ-calpain at different incubation temperatures and Ca2+ concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphorylation of the calpains | Zendy [zendy.io]

- 22. mdpi.com [mdpi.com]

- 23. Phosphorylation of Calpastatin Negatively Regulates the Activity of Calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Impaired nerve conduction velocity in MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Motor nerve conduction velocity and nerve fibre diameter in experimental protein deprivation. Studies on rat peripheral nerve during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Nerve conduction abnormalities in the trembler-j mouse: a model for Charcot-Marie-Tooth disease type 1A? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Axonal Conduction Velocity in CA1 Area of Hippocampus is Reduced in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Myelin Basic Protein in Remyelination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of Myelin Basic Protein (MBP) in the critical process of remyelination. As a key structural component of the myelin sheath, MBP's role extends beyond simple adhesion, influencing oligodendrocyte differentiation, cytoskeletal dynamics, and signaling cascades essential for the repair of demyelinated lesions. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further research and therapeutic development in the field of neurodegenerative diseases.

Core Functions of Myelin Basic Protein in Myelin Sheath Formation and Compaction

Myelin Basic Protein is indispensable for the formation of compact myelin in the central nervous system (CNS).[1][2] It constitutes approximately 30% of the total protein content in the myelin sheath.[1][2][3] MBP's primary function is to facilitate the adhesion of the cytoplasmic leaflets of the oligodendrocyte plasma membrane, forming the major dense line (MDL) of compact myelin. This is achieved through electrostatic interactions between the positively charged MBP and the negatively charged phospholipids of the membrane.[4] Deletion of the Mbp gene in shiverer mice results in a severe lack of CNS myelination, highlighting its critical role.[2][4][5]

During remyelination, the expression of different MBP isoforms is dynamically regulated. At the onset of remyelination, there is a significant upregulation of MBP transcripts containing exon-II.[1][3] These isoforms are gradually replaced by exon-II negative variants as myelin maturation progresses, mirroring the expression pattern observed during developmental myelination.[1][3]

Signaling Pathways Involving Myelin Basic Protein

MBP's function is intricately regulated by post-translational modifications, particularly phosphorylation, and its interaction with the cytoskeleton. These processes are governed by complex signaling pathways that are crucial for the initiation and progression of remyelination.

MBP Phosphorylation and its Impact on Myelin Compaction

Phosphorylation of MBP, primarily on serine and threonine residues, is a key regulatory mechanism that modulates its interaction with the myelin membrane and the cytoskeleton.[1][3] Extracellular signals and neuronal action potentials can trigger MBP phosphorylation.[1][3] Phosphorylated MBP exhibits a reduced ability to polymerize actin in vitro but an enhanced capacity to bundle tubulin.[1] This suggests a dynamic interplay where MBP phosphorylation can influence the cytoskeletal rearrangements necessary for the extension and wrapping of oligodendrocyte processes around axons. In multiple sclerosis, a significant reduction in MBP phosphorylation levels has been observed, potentially contributing to the pathology.[1]

MBP and the Actin Cytoskeleton: A Dynamic Interplay

The interaction between MBP and the actin cytoskeleton is crucial for the morphological changes that occur in oligodendrocytes during myelination and remyelination. MBP can directly bind to and polymerize actin filaments.[6][7] This interaction is regulated by calcium-calmodulin (CaM).[6][8] The binding of MBP to the inner leaflet of the oligodendrocyte membrane is thought to trigger the disassembly of the actin cytoskeleton.[1] This process is believed to be mediated by the competitive displacement of actin-binding proteins like gelsolin and cofilin from the membrane, which then promote actin depolymerization.[1][3] This localized actin disassembly is a critical step for the flattening and extension of the oligodendrocyte processes to form the compact myelin sheath.

Quantitative Data on MBP in Remyelination

The following tables summarize key quantitative findings from studies investigating the role of MBP in remyelination.

Table 1: MBP mRNA Expression During Remyelination

| Time Point | MBP Exon-II Containing Transcripts (Fold Change vs. Control) | Reference |

| Beginning of Remyelination | 13-fold higher | [1][3] |

| Later Stages of Remyelination | Replaced by exon-II negative variants | [1][3] |

Table 2: Correlation of MBP Expression with Cellular and Imaging Markers of Remyelination

| Parameter 1 | Parameter 2 | Correlation Coefficient (r) | p-value | Anatomic Structure | Reference |

| MBP-stained area | Macromolecular Proton Fraction (MPF) | 0.80–0.90 | < 0.001 | Corpus Callosum, Caudate Putamen, Hippocampus, Cortex | [9] |

| MBP-stained area | CNP-positive myelinating oligodendrocytes | 0.81–0.92 | < 0.001 | Corpus Callosum, Caudate Putamen, Hippocampus, Cortex | [9] |

| MBP-stained area | NG2-positive OPCs | -0.72–-0.89 | < 0.01 | Corpus Callosum, Caudate Putamen, Hippocampus, Cortex | [9] |

Table 3: Effect of Reduced Mbp mRNA Levels on Myelin Sheath Parameters

| Mbp mRNA Level (% of Wild Type) | Effect on Myelin Elaboration | Age-Dependency | Reference |

| 8% to 160% | Limits myelin elaboration | Relationship changes with age | [10] |

| Reduced | Affects sheath thickness, length, and structure | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of MBP in remyelination.

Immunohistochemistry for Myelin Basic Protein

Objective: To visualize and quantify the extent of myelination and remyelination in CNS tissue by detecting MBP.

Protocol:

-

Tissue Preparation:

-

Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain or spinal cord in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 10-20 µm thick cryosections and mount them on charged glass slides.

-

-

Immunostaining:

-

Wash sections with PBS to remove OCT.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Permeabilize sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against MBP (e.g., rabbit anti-MBP) diluted in blocking solution overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash sections three times with PBS.

-

Counterstain with a nuclear stain like DAPI.

-

Mount coverslips with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize sections using a fluorescence or confocal microscope.

-

Quantify the MBP-positive area or intensity using image analysis software (e.g., ImageJ).

-

Co-Immunoprecipitation (Co-IP) to Identify MBP-Interacting Proteins

Objective: To isolate MBP and its binding partners from cell or tissue lysates to identify novel protein-protein interactions.

Protocol:

-

Lysate Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with a primary antibody against MBP or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding a low pH elution buffer or SDS-PAGE sample buffer and boiling.

-

-

Analysis:

Measurement of Myelin Sheath Thickness (g-ratio)

Objective: To quantify the thickness of the myelin sheath relative to the axon diameter, providing a measure of myelination and remyelination.

Protocol:

-

Tissue Preparation for Electron Microscopy:

-

Perfuse animals with a fixative solution containing glutaraldehyde and paraformaldehyde.

-

Dissect the CNS region of interest and post-fix in the same fixative.

-

Treat with osmium tetroxide, dehydrate in a graded series of ethanol, and embed in resin.

-

Cut ultrathin sections (70-90 nm) and mount on copper grids.

-

Stain with uranyl acetate and lead citrate.

-

-

Imaging:

-

Acquire images of cross-sectioned myelinated axons using a transmission electron microscope (TEM).

-

-

g-ratio Calculation:

-

Use image analysis software (e.g., ImageJ, MyelTracer) to measure the diameter of the axon and the outer diameter of the myelin sheath for multiple fibers.[13]

-

The g-ratio is calculated as the ratio of the axon diameter to the total fiber diameter (axon + myelin).[14][15]

-

A lower g-ratio indicates a thicker myelin sheath.

-

Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation Assay

Objective: To assess the ability of compounds or genetic modifications to promote the differentiation of OPCs into mature, myelinating oligodendrocytes.

Protocol:

-

Cell Culture:

-

Isolate OPCs from neonatal rat or mouse brains or differentiate them from pluripotent stem cells.

-

Culture OPCs in a proliferation medium containing growth factors such as PDGF-AA and FGF-2.

-

-

Differentiation Induction:

-

To induce differentiation, switch the culture medium to a differentiation medium lacking the mitogens and containing factors like triiodothyronine (T3).

-

Treat the cells with the test compounds during the differentiation period.

-

-

Analysis of Differentiation:

-

After a set period (e.g., 3-5 days), fix the cells with 4% PFA.

-

Perform immunocytochemistry for markers of different oligodendrocyte lineage stages:

-

Quantify the percentage of cells expressing mature oligodendrocyte markers.

-

Morphological analysis can also be performed to assess the complexity of oligodendrocyte processes.[20]

-

Conclusion

Myelin Basic Protein is a central player in the intricate process of remyelination. Its functions extend from providing the structural basis for myelin compaction to actively participating in the signaling and cytoskeletal rearrangements that drive the wrapping of axons by oligodendrocytes. A thorough understanding of MBP's role and the pathways that regulate its function is paramount for the development of novel therapeutic strategies aimed at promoting myelin repair in diseases such as multiple sclerosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of remyelination and translating these findings into clinical applications.

References

- 1. biocomm.spbu.ru [biocomm.spbu.ru]

- 2. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Myelin basic protein - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice [frontiersin.org]

- 6. Ca2+-calmodulin-dependent polymerization of actin by myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structured functional domains of myelin basic protein: cross talk between actin polymerization and Ca(2+)-dependent calmodulin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Imaging of White and Gray Matter Remyelination in the Cuprizone Demyelination Model Using the Macromolecular Proton Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myelin basic protein mRNA levels affect myelin sheath dimensions, architecture, plasticity, and density of resident glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MyelTracer: A Semi-Automated Software for Myelin g-Ratio Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cds.ismrm.org [cds.ismrm.org]

- 15. Frontiers | Automated pipeline for nerve fiber selection and g-ratio calculation in optical microscopy: exploring staining protocol variations [frontiersin.org]

- 16. biocompare.com [biocompare.com]

- 17. Oligodendrocytes - Maturation Stage Markers: R&D Systems [rndsystems.com]

- 18. Differentiation and Maturation of Oligodendrocytes in Human Three-Dimensional Neural Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequential myelin protein expression during remyelination reveals fast and efficient repair after central nervous system demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery of Myelin Basic Protein as a MAP Kinase Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and ongoing research into Myelin Basic Protein (MBP) as a direct substrate of the Mitogen-Activated Protein (MAP) kinase signaling pathway. This guide provides a comprehensive overview of the core findings, detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: Unveiling a Key Phosphorylation Event in Neurobiology

The phosphorylation of Myelin Basic Protein (MBP), a crucial component of the myelin sheath in the nervous system, is a pivotal post-translational modification that governs myelin compaction and stability. The discovery that MBP is a direct target of the MAP kinase cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), provided a critical link between extracellular signals and the dynamic regulation of myelin structure and function. This phosphorylation event has since been implicated in various physiological and pathological processes, including developmental myelination, remyelination after injury, and the pathogenesis of demyelinating diseases such as multiple sclerosis.

The Core Signaling Pathway: From Growth Factors to MBP Phosphorylation

The canonical MAP kinase pathway leading to the phosphorylation of MBP is a well-established signaling cascade. It begins with the activation of receptor tyrosine kinases (RTKs) by extracellular signals, such as growth factors, and culminates in the activation of ERK, which then directly phosphorylates MBP.

Quantitative Data Summary

Table 1: Kinase Activity of ERK2

| Substrate | Specific Activity (nmol/min/mg) | Assay Conditions | Reference |

| Myelin Basic Protein (MBP) | 24 | MBP as substrate | [1] |

| 639 | Radiometric assay with MBP | [1] |

Table 2: Dissociation Constants (KD) of ERK2 with Various Substrates

| Substrate | KD (μM) | Method | Reference |

| ELK-1 | 0.25 | Surface Plasmon Resonance (SPR) | [2] |

| RSK-1 | 0.15 | Surface Plasmon Resonance (SPR) | [2] |

| c-Fos | 0.97 | Surface Plasmon Resonance (SPR) | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments used to establish and characterize MBP as a MAP kinase target.

In Vitro Radioactive Kinase Assay

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into MBP by active ERK.

Protocol: [3]

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10 µL Assay Dilution Buffer (ADBI)

-

10 µL active MAP Kinase 2/Erk2 (50-100 ng)

-

10 µL dephosphorylated Myelin Basic Protein (MBP) (20 µg)

-

10 µL of a diluted [γ-32P]ATP solution.

-

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution and incubate for 10 minutes at room temperature.

-

Stop Reaction and Spot: Terminate the reaction by spotting 25 µL of the reaction mixture onto the center of a 2 cm x 2 cm P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.

-

Perform one 5-minute wash with acetone.

-

-

Quantification:

-

Transfer the dried assay squares to scintillation vials.

-

Add 5 mL of scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

In Vitro Non-Radioactive Kinase Assay (Western Blot Detection)

This method avoids the use of radioisotopes by detecting the phosphorylated MBP using a phospho-specific antibody.

References

- 1. mdpi.com [mdpi.com]

- 2. ERK as a model for systems biology of enzyme kinetics in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Myelin Basic Protein (MBP) Phosphorylation by Extracellular Signal-Regulated Kinase (ERK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), responsible for the compaction and stability of this insulating layer around axons. The post-translational modification of MBP, particularly through phosphorylation by the Extracellular signal-Regulated Kinase (ERK) pathway, plays a pivotal role in regulating myelin dynamics. This technical guide provides an in-depth analysis of the biological significance of MBP phosphorylation by ERK, detailing its impact on oligodendrocyte differentiation, myelin formation, and its implications in demyelinating diseases such as multiple sclerosis. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Myelin Basic Protein and the ERK Signaling Pathway

Myelin is a specialized membrane rich in lipids that ensheathes neuronal axons, enabling rapid and efficient nerve impulse conduction.[1] Myelin Basic Protein (MBP) constitutes approximately 30% of the total protein in the CNS myelin and is essential for the adhesion of the cytosolic surfaces of the multilayered myelin sheath.[2] The absence or dysfunction of MBP leads to severe neurological deficits due to improper myelin formation.[2]

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved mitogen-activated protein kinase (MAPK) cascade. This pathway transduces extracellular signals from growth factors and other stimuli to regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The core of this pathway involves a sequential phosphorylation cascade where a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), which in turn dually phosphorylates and activates ERK1/2 on threonine and tyrosine residues within a conserved TEY motif.

The ERK-MBP Signaling Axis

Extracellular signals received by oligodendrocytes, the myelin-producing cells of the CNS, can activate the ERK pathway, leading to the phosphorylation of various intracellular targets, including MBP.[3] MBP is an excellent substrate for several protein kinases, including ERK (a member of the MAPK family).[2] The phosphorylation of MBP by ERK primarily occurs on threonine and serine residues. Specifically, Threonine 95 (T95) in murine 18.5-kDa MBP has been identified as a key phosphorylation site for MAPK.[4]

The phosphorylation of MBP by ERK is not a static event but is dynamically regulated during development, in response to neuronal activity, and in pathological conditions.[2][4] This post-translational modification alters the net positive charge of MBP, thereby influencing its conformation and its interactions with lipids and other proteins.[2][5]

Signaling Pathway Diagram

Caption: The ERK/MAPK signaling cascade leading to the phosphorylation of MBP.

Biological Functions of ERK-Mediated MBP Phosphorylation

Regulation of Oligodendrocyte Differentiation and Myelination

The ERK/MAPK pathway is a critical regulator of oligodendrocyte development.[6] Studies have shown that this pathway is important for the long-term survival and the timing of oligodendrocyte differentiation.[7] Specifically, ERK2 has been identified as playing a key role in the timing of forebrain myelination.[6][8]

Inhibition of the ERK pathway leads to an increase in oligodendrocytes with immature morphologies and a decrease in mature, myelinating cells.[7] Conversely, sustained activation of ERK1/2 can lead to increased myelin thickness.[9] The phosphorylation of MBP by ERK is a key downstream event in this process. Phosphorylation of MBP is thought to destabilize MBP-lipid interactions, which may be necessary for the dynamic process of myelin sheath formation and wrapping around axons.[2] By reducing the net positive charge of MBP, phosphorylation can modulate the compaction of the myelin sheath.[2]

Role in Myelin Maintenance and Plasticity

The phosphorylation of MBP is not only crucial during development but also for the maintenance and plasticity of myelin in the adult CNS.[10] Neuronal activity can regulate the phosphorylation state of MBP, suggesting a mechanism for activity-dependent modulation of myelin structure.[2] This dynamic regulation of MBP phosphorylation could be important for adaptive myelination, a process where new myelin is formed in response to learning and experience.

Interaction with the Cytoskeleton

MBP can interact with cytoskeletal components like actin and tubulin.[5] Phosphorylation of MBP by ERK has been shown to decrease its ability to polymerize and bundle actin filaments.[5] This suggests that ERK-mediated phosphorylation of MBP can modulate the interaction between the myelin sheath and the underlying cytoskeleton, which is important for the morphological changes that occur during myelination.

Pathological Implications: Demyelinating Diseases

Dysregulation of the ERK-MBP signaling axis has been implicated in demyelinating diseases, most notably multiple sclerosis (MS). MS is an autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the CNS.[11]

In MS, there is often a failure of oligodendrocyte precursor cells (OPCs) to differentiate into mature, myelinating oligodendrocytes, which hinders remyelination.[1] Some studies suggest that overactivity of the MAPK/ERK pathway in microglia can contribute to an inflammatory environment that is detrimental to oligodendrocytes and leads to demyelination.[11][12][13] Interestingly, other research indicates that inhibiting the MEK/ERK pathway can promote the differentiation of OPCs into mature oligodendrocytes and enhance remyelination in animal models of demyelination.[1] This suggests that the precise regulation of ERK signaling is crucial, and its dysregulation can contribute to the pathology of demyelinating diseases. The overall level of MBP phosphorylation is reportedly decreased in multiple sclerosis.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of modulating the ERK-MBP pathway.

| Treatment/Condition | Measured Parameter | Result | Reference |

| PD0325901 (MEK inhibitor) | Length of myelinated axons in OPC-neuron co-culture | Concentration-dependent increase | [1] |

| MOG-induced EAE model + PD0325901 (5 mg/kg) | Disease score | Significantly reduced compared to vehicle | [1] |

| Deletion of Erk2 in oligodendrocyte lineage | Myelin basic protein (MBP) expression at P10 | Decreased levels in the corpus callosum | [6] |

| Sustained activation of ERK1/2 | Myelin thickness | Significant increase | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to study MBP phosphorylation by ERK.

In Vitro Kinase Assay for MBP Phosphorylation by ERK

This assay directly measures the ability of ERK to phosphorylate MBP.

-

Reagents and Materials:

-

Recombinant active ERK2

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or non-radioactive ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or phospho-specific MBP antibodies for Western blotting

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and active ERK2.

-

Initiate the reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or non-radioactive ATP for Western blot detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and visualize using a phosphorimager.[14]

-

For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific MBP antibody.

-

Workflow for In Vitro Kinase Assay

Caption: Workflow for an in vitro MBP phosphorylation assay by ERK.

Western Blotting for Phosphorylated MBP

This technique is used to detect and quantify the levels of phosphorylated MBP in cell or tissue lysates.

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17] Milk is sometimes avoided as it contains phosphoproteins that can increase background.[18]

-

Incubate the membrane with a primary antibody specific for phosphorylated MBP (e.g., anti-phospho-MBP (Thr95)).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Immunohistochemistry for Phosphorylated MBP

This method allows for the visualization of the localization of phosphorylated MBP within tissue sections.

-

Tissue Preparation:

-

Perfuse and fix the tissue (e.g., brain, spinal cord) with paraformaldehyde.

-

Embed the tissue in paraffin or prepare frozen sections.[19]

-

Cut thin sections and mount them on slides.

-

-

Staining:

-

Deparaffinize and rehydrate the sections if necessary.

-

Perform antigen retrieval to unmask the epitope.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with a primary antibody against phosphorylated MBP.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen (e.g., DAB) to produce a colored precipitate.

-

Counterstain with a nuclear stain like hematoxylin.

-

-

Analysis:

Quantitative Mass Spectrometry for Phosphorylation Site Analysis

Mass spectrometry-based phosphoproteomics provides an unbiased and highly sensitive method to identify and quantify phosphorylation sites.

-

Sample Preparation:

-

Extract proteins from cells or tissues.

-

Digest proteins into peptides using an enzyme like trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[24]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

Conclusion and Future Directions

The phosphorylation of Myelin Basic Protein by the ERK signaling pathway is a critical regulatory mechanism in the CNS. It plays a fundamental role in oligodendrocyte differentiation, the formation and maintenance of the myelin sheath, and the plastic nature of myelin in response to neuronal activity. Dysregulation of this pathway is implicated in the pathology of demyelinating diseases like multiple sclerosis, making the ERK-MBP axis a potential target for therapeutic intervention.

Future research should focus on further elucidating the downstream consequences of MBP phosphorylation at specific sites and understanding how different extracellular signals fine-tune ERK activity to regulate myelination and remyelination. The development of more specific pharmacological modulators of the ERK pathway could offer novel therapeutic strategies for promoting myelin repair in diseases characterized by demyelination. The advanced experimental techniques outlined in this guide will be instrumental in these future investigations.

References

- 1. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioservuk.com [bioservuk.com]

- 3. ko.cwru.edu [ko.cwru.edu]

- 4. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein | PLOS One [journals.plos.org]

- 5. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ERK2 Mitogen-Activated Protein Kinase Regulates the Timing of Oligodendrocyte Differentiation | Journal of Neuroscience [jneurosci.org]

- 7. A role for the MAPK/ERK pathway in oligodendroglial differentiation in vitro: stage specific effects on cell branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational Control of Myelin Basic Protein Expression by ERK2 MAP Kinase Regulates Timely Remyelination in the Adult Brain | Journal of Neuroscience [jneurosci.org]

- 9. Translational Control of Myelin Basic Protein Expression by ERK2 MAP Kinase Regulates Timely Remyelination in the Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of ERK1/2 MAPK Signaling in the Maintenance of Myelin and Axonal Integrity in the Adult CNS | Journal of Neuroscience [jneurosci.org]

- 11. Multiple sclerosis is linked to MAPKERK overactivity in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple sclerosis is linked to MAPKERK overactivity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ebiohippo.com [ebiohippo.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 19. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Multi-omics analysis identifies drivers of protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Recognition of Myelin Basic Protein Domains by MAP Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Myelin Basic Protein (MBP) and Mitogen-Activated Protein Kinases (MAPKs), focusing on the protein domains involved in this crucial signaling event. The phosphorylation of MBP by MAPKs, including Extracellular signal-regulated kinases (ERKs), p38, and c-Jun N-terminal kinases (JNKs), plays a significant role in the dynamic regulation of the myelin sheath in the central nervous system. Understanding these interactions at a molecular level is critical for research into demyelinating diseases and the development of novel therapeutic strategies.

MBP Protein Domains Recognized by MAP Kinases

Myelin Basic Protein is an intrinsically disordered protein, meaning it lacks a fixed three-dimensional structure in its unbound state. This structural flexibility allows it to interact with numerous binding partners, including MAP kinases. The primary recognition and interaction site for MAP kinases on MBP is a highly conserved proline-rich domain .

In the murine 18.5 kDa isoform of MBP, this region is located at residues Thr92-Pro93-Arg94-Thr95-Pro96-Pro97-Pro98 . This domain serves a dual function: it acts as a docking site for the MAP kinases and contains the key threonine residues (Thr92 and Thr95) that are phosphorylated.[1][2] The phosphorylation of these sites is a pivotal event that modulates MBP's function, including its interaction with the cytoskeleton and its role in myelin sheath compaction.[2][3][4]

The interaction between the proline-rich domain of MBP and MAP kinases is an example of a kinase-substrate interaction that goes beyond a simple consensus phosphorylation motif. While the threonine residues are followed by a proline (a hallmark of MAPK substrates), the entire proline-rich region likely engages with a docking groove on the MAPK, contributing to the specificity and efficiency of the phosphorylation event.

Quantitative Data on MBP-MAPK Interaction

The following tables summarize the available quantitative data for the interaction and phosphorylation of MBP by MAP kinases. It is important to note that while MBP is a well-established substrate for MAPKs, detailed kinetic and binding affinity data are not available for all kinase-isoform combinations in the published literature.

| Kinase | Substrate | Dissociation Constant (Kd) | Method | Reference |

| ERK2 | MBP | 0.67 µM | Surface Plasmon Resonance (SPR) | [1] |

| p38 | MBP | Not Reported | - | - |

| JNK | MBP | Not Reported | - | - |

| Table 1: Binding Affinities of MBP and MAP Kinases. This table presents the dissociation constants (Kd) for the interaction between MBP and different MAP kinases. Lower Kd values indicate a stronger binding affinity. |

| Kinase | Substrate | Km | kcat | Reference |

| ERK | MBP | Not Reported | Not Reported | - |

| p38 | MBP | Not Reported | Not Reported | - |

| JNK | MBP | Not Reported | Not Reported | - |

| Table 2: Kinetic Parameters of MBP Phosphorylation by MAP Kinases. This table is intended to summarize the Michaelis constant (Km) and catalytic rate (kcat) for the phosphorylation of MBP. Currently, specific values for these parameters are not readily available in the cited literature. Researchers can determine these values using the kinase assay protocols provided in this guide. |

| Kinase | Protein | Phosphorylation Site | Species | Reference |

| MAPK (general) | MBP | Thr95 (predominant in vivo) | Murine | [5][6] |

| MAPK (ERK family) | MBP | Thr92, Thr95 (in vitro) | Murine | [2] |

| p44mpk (ERK family) | MBP | Thr97 (major in vitro) | Bovine | |

| p38 MAPK | MBP | Thr95 (in vivo) | Murine | [5][6] |

| JNK | MBP | Not specifically identified | - | - |

| Table 3: Identified Phosphorylation Sites on MBP by MAP Kinases. This table lists the specific threonine residues on MBP that have been experimentally confirmed as phosphorylation sites for various MAP kinases. |

Signaling Pathways and Experimental Workflows

To visualize the complex relationships in MAPK-MBP signaling and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

MAPK Signaling Pathway Leading to MBP Phosphorylation

Figure 1: A simplified diagram of the MAPK signaling cascade leading to the phosphorylation of MBP and its downstream consequences.

Experimental Workflow for In Vitro Kinase Assay

References

- 1. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioservuk.com [bioservuk.com]

- 6. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Regulation of Myelin Basic Protein (MBP) Function by MAPK-Mediated Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myelin Basic Protein (MBP) is fundamental to the architecture and stability of the myelin sheath in the central nervous system (CNS). Its function is intricately regulated by post-translational modifications, among which phosphorylation by Mitogen-Activated Protein Kinases (MAPKs) is paramount. This document provides a comprehensive technical overview of the signaling pathways governing this phosphorylation, its structural and functional consequences for MBP, and its implications in demyelinating diseases such as multiple sclerosis. We detail the core molecular interactions, summarize key quantitative data, present detailed experimental protocols, and discuss the therapeutic potential of targeting this axis for promoting myelin repair.

Introduction to MBP and the MAPK Signaling Cascade

Myelin Basic Protein (MBP) is an abundant peripheral membrane protein in the CNS, essential for the compaction and integrity of the myelin sheath that insulates axons.[1] As an intrinsically disordered protein, MBP's conformation and interactions are heavily influenced by post-translational modifications.[2]

The Mitogen-Activated Protein Kinase (MAPK) family comprises ubiquitously expressed serine/threonine kinases that act as crucial hubs in signal transduction, converting extracellular stimuli into a wide range of cellular responses.[3][4] The three major, well-characterized MAPK subfamilies are:

-

Extracellular signal-Regulated Kinases (ERK) : Primarily activated by mitogens and growth factors, regulating cell proliferation, differentiation, and survival.[5][6]

-

c-Jun N-terminal Kinases (JNK) : Also known as Stress-Activated Protein Kinases (SAPKs), they are strongly activated by stress stimuli and are involved in inflammation and apoptosis.[6][7]

-

p38 MAPKs : A class of kinases responsive to stress stimuli like cytokines and osmotic shock, implicated in inflammation, cell differentiation, and apoptosis.[8][9]

The phosphorylation of MBP by these kinases represents a critical regulatory switch that modulates myelin structure and function, with significant implications for both normal physiology and pathological states.

The Core Interaction: MAPK Phosphorylation of MBP

MAPKs directly phosphorylate MBP at specific threonine residues located within a central, proline-rich region of the protein. This region is highly conserved and acts as a molecular switch, mediating conformational changes and intermolecular interactions.[2]

-

Key Phosphorylation Sites : In the murine 18.5-kDa MBP isoform, MAPKs sequentially phosphorylate Threonine 92 (T92) and Threonine 95 (T95) .[2] Thr95 is recognized as the predominant in vivo phosphorylation site.[10][11] The corresponding sites in the bovine sequence are Thr94 and Thr97.[1][12]

-

Kinases Involved : All three major MAPK families—ERK, p38, and JNK—can phosphorylate MBP, although their specific roles and activation contexts may differ.[3][13][14] ERK2, in particular, has been shown to be critical for the translational control of MBP, ensuring timely remyelination after injury.[15]

Upstream Regulation by Neuronal Activity

The phosphorylation state of MBP is not static but is dynamically regulated by neuronal activity. This provides a mechanism for adapting myelin structure in response to axonal function. Research has shown that high-frequency action potential firing leads to a decrease in MBP phosphorylation at Thr95.[10][11]

This regulatory pathway involves several key steps:

-

High-Frequency Stimulation (HFS) of axons initiates the cascade. Low-frequency stimulation (LFS) has no effect.[10]

-

The action potential propagation triggers an influx of extracellular calcium (Ca2+) into the axon.[11]

-

Elevated intracellular Ca2+ activates axonal nitric oxide synthase (nNOS) .[11]

-

nNOS generates the intercellular messengers nitric oxide (NO) and superoxide (O2-) , which are reactive oxygen/nitrogen species (ROS/RNS).[10]

-

These messengers signal from the axon to the surrounding oligodendrocyte myelin sheath, leading to the regulation (in this case, a decrease) of MAPK-mediated MBP phosphorylation.[10][11]

Functional Consequences of MBP Phosphorylation

Phosphorylation by MAPKs induces significant conformational and functional changes in MBP, altering its interactions with lipids, the cytoskeleton, and other proteins. This ultimately impacts the stability and compaction of the myelin sheath.

-

Structural Alterations : Phosphorylation at T92 and T95 inhibits the formation of a crucial α-helical structure within MBP.[2] This region is believed to be important for membrane interaction.

-

Reduced Lipid Interaction : Phosphorylated MBP shows a decreased ability to aggregate lipid vesicles and organize lipids into multilamellar structures, which is a key function for myelin compaction.[10]

-

Altered Cytoskeletal Dynamics : MBP can polymerize actin and bundle microtubules.[2] MAPK-mediated phosphorylation attenuates this ability.[1][16]

-

Impaired Membrane Anchoring : Perhaps most critically, phosphorylation dramatically reduces the ability of the MBP-actin complex to bind to negatively charged lipid bilayers, weakening the connection between the myelin membrane and the underlying cytoskeleton.[16][17]

Collectively, these changes suggest that MAPK-mediated phosphorylation of MBP leads to a more dynamic and less compact myelin state.

Quantitative Data Summary

The biophysical and cellular effects of MBP phosphorylation have been quantified in several key studies.

Table 1: Effect of Neuronal Stimulation on MBP Phosphorylation

| Condition | Change in Phospho-Thr95 MBP Level (Mean ± SEM) | Significance (p-value) | Reference |

|---|---|---|---|

| Control | 100% (baseline) | - | [10] |

| Low-Frequency Stimulation (LFS) | No significant change | > 0.05 | [10] |

| High-Frequency Stimulation (HFS) | ~55% of control | < 0.05 |[10] |

Table 2: Thermodynamic Stability of MBP α-Helical Structure This table shows the change in free energy (ΔG) for the disorder-to-α-helix transition in synthetic MBP peptides. A less negative ΔG indicates that α-helix formation is less favorable.

| MBP Peptide Variant | ΔG (kJ/mol) | Interpretation | Reference |

| Unmodified | -5.1 ± 0.3 | Baseline helical stability | [2] |

| Phosphorylated at T95 (PhT95) | -4.4 ± 0.2 | Slightly destabilized | [2] |

| Phosphorylated at T92 (PhT92) | -3.7 ± 0.2 | Moderately destabilized | [2] |

| Double Phosphorylated (PhT92/T95) | -4.1 ± 0.2 | Destabilized | [2] |

Table 3: Functional Effects of MAPK-Phosphorylation on MBP

| Function Assessed | Effect of Phosphorylation | Quantitative Impact | Reference |

|---|---|---|---|

| Actin Polymerization | Decreased | Reduced rate and extent of polymerization | [1][16] |

| Actin Filament Bundling | Decreased | Less effective bundling observed by microscopy | [1][16] |

| MBP-Actin Complex Binding to Lipid Bilayers | Dramatically Reduced | Significantly less protein-lipid co-sedimentation |[16][17] |

Implications for Demyelinating Disease and Drug Development

Dysregulation of the MAPK/MBP signaling axis is strongly implicated in the pathology of demyelinating diseases like multiple sclerosis (MS).

-

Role in MS Pathophysiology : While overall MBP phosphorylation levels are decreased in MS lesions, the situation is complex.[2] Some evidence suggests that dephosphorylation at the Thr95 site could contribute to myelin destabilization.[10] Concurrently, overactivity of the MAPK/ERK pathway in microglia (the resident immune cells of the CNS) is linked to MS and is known to disturb oligodendrocytes, which could lead to demyelination.[18][19] This suggests a complex interplay where MAPK signaling in different cell types contributes to the disease.

-

Therapeutic Targeting : The MAPK/ERK pathway has emerged as a promising target for therapeutic intervention.

-

Inhibitors of MEK (the upstream kinase that activates ERK), such as PD0325901, have been shown to significantly promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[5]

-

In animal models of demyelination (e.g., EAE and cuprizone models), MEK inhibitors demonstrated significant therapeutic effects by promoting myelin regeneration.[5]

-

This suggests that downregulating ERK signaling can shift the balance towards remyelination, making MAPK pathway inhibitors a viable strategy for developing new therapies for diseases like MS.[4][20]

-

Key Experimental Protocols

Reproducible and robust methodologies are crucial for studying MBP phosphorylation. Below are protocols for key cited experiments.

Protocol: In Vitro Kinase Assay for MBP Phosphorylation

(Adapted from Erickson et al. and Boggs et al.[12][21])

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 15 mM MgCl₂, 1 mM DTT).

-

Purified MBP (bovine C1 isomer or recombinant MBP) to a final concentration of 0.5-1 mg/mL.

-

100 µM ATP.

-

1-2 µCi of [γ-³²P]ATP.

-

-

Initiate Reaction : Add 50-100 units of active, recombinant MAPK (e.g., p42 ERK2).

-

Incubation : Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop Reaction : Terminate the reaction by adding 2X Laemmli sample buffer containing 5% β-mercaptoethanol.

-

Analysis :

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE (12-15% acrylamide gel).

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein.

-

Dry the gel and expose it to autoradiography film or a phosphor screen to detect the incorporation of ³²P into MBP.

-

Quantify band intensity using densitometry.

-

Protocol: Western Blot for Phospho-MBP in Tissue Slices

(Adapted from Roberson et al.[10])

-

Sample Preparation : Following experimental manipulation (e.g., HFS of hippocampal slices), rapidly homogenize tissue samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a standard method (e.g., BCA or Folin phenol reagent assay).

-

SDS-PAGE : Load equal amounts of total protein (20-30 µg) per lane onto a 12% SDS-PAGE gel and perform electrophoresis.

-

Electrotransfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MBP (e.g., anti-phospho-Thr95-MBP) diluted in blocking buffer.

-

Washing : Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total MBP and/or a loading control protein (e.g., total p44 MAPK or GAPDH).

-

Quantification : Analyze band intensities using densitometry software (e.g., NIH Image). Normalize the phospho-MBP signal to the total MBP signal, which is then normalized to the loading control.

Conclusion